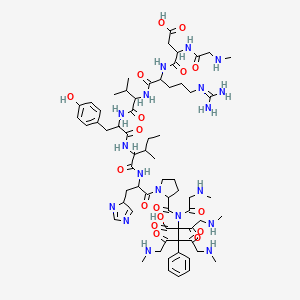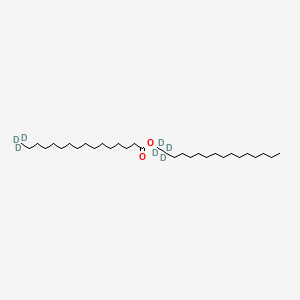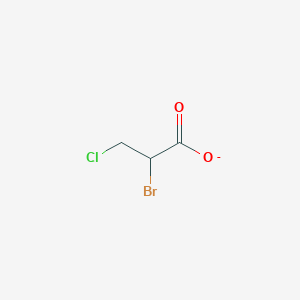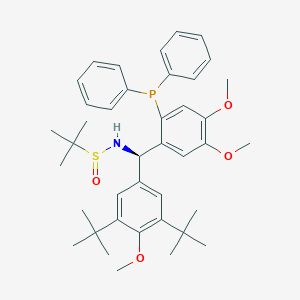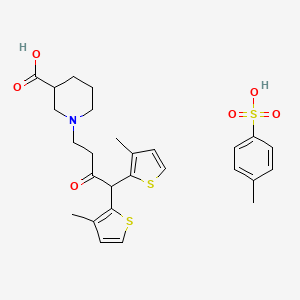
6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol is a complex organic compound characterized by its unique structural features, including a dinitrophenoxy group, a fluorine atom, and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dinitrophenoxy group: This can be achieved by nitration of phenol derivatives under controlled conditions.
Introduction of the fluorine atom: Fluorination reactions often require the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the oxane ring: This involves cyclization reactions, often facilitated by acid or base catalysts.
Addition of hydroxyl groups: Hydroxylation can be performed using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets. The dinitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s stability and bioavailability. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
6-(2,4-Dinitrophenoxy)-2-(hydroxymethyl)oxane-3,4-diol: Lacks the fluorine atom, which may affect its reactivity and stability.
5-Fluoro-2-(hydroxymethyl)oxane-3,4-diol: Lacks the dinitrophenoxy group, which may reduce its potential interactions with biological targets.
2,4-Dinitrophenoxy derivatives: Similar in structure but may vary in their specific functional groups and overall activity.
Uniqueness
6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol is unique due to the combination of its dinitrophenoxy group, fluorine atom, and multiple hydroxyl groups
特性
IUPAC Name |
6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSBFVZQJZMIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399885 |
Source


|
| Record name | 6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111495-86-4 |
Source


|
| Record name | 6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

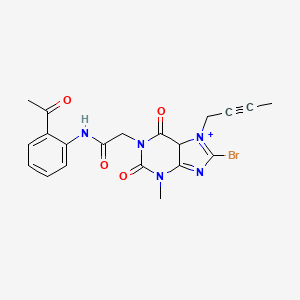

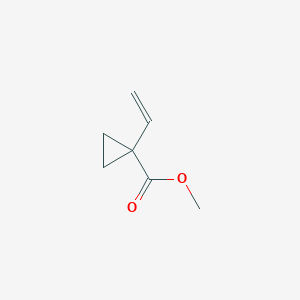

![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)

